Sennoside A1

Catalog No.
S597389
CAS No.
66575-30-2
M.F
C42H38O20
M. Wt
862.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sennoside A1

CAS Number

66575-30-2

Product Name

Sennoside A1

IUPAC Name

9-[2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid

Molecular Formula

C42H38O20

Molecular Weight

862.7 g/mol

InChI

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25?,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1

InChI Key

IPQVTOJGNYVQEO-JLDSCGAUSA-N

SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Synonyms

A and B, Sennoside, A Calcium, Sennoside, A+B Calcium, Sennoside, B Calcium, Sennoside, Calcium, Sennoside A, Calcium, Sennoside A+B, Calcium, Sennoside B, Glycoside, Senna, Pursennid, Senna, Senna Glycoside, sennoside, sennoside A and B, sennoside A and B, calcium salt, sennoside A calcium, sennoside A calcium and sennoside B calcium, sennoside A+B calcium, sennoside A, calcium salt, sennoside A, calcium salt (1:1), sennoside b calcium, sennoside B, calcium salt, sennosides, sennosides A and B, sennosides A and B acids, Senokot

Canonical SMILES

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O

Laxative Effects and Mechanisms

Sennoside's primary established use is as a stimulant laxative. Studies have shown that Sennoside A, the main component of Sennoside, exerts its laxative effect by stimulating fluid secretion and colonic motility . This action is mediated by gut microbiota, which break down Sennoside into its active form, rhein-anthrone, further stimulating fluid secretion and bowel movement .

Potential Anti-Cancer Properties

Emerging research suggests that Sennoside might possess anti-cancer properties. Studies have shown that Sennoside A can inhibit the proliferation and metastasis of human chondrosarcoma cells . Additionally, Sennoside B has been shown to suppress the growth of human osteoblast-like cells, potentially hindering tumor development . However, further research is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications

Preliminary studies have explored the potential of Sennoside for various other applications, including:

  • Anti-obesity effects: Sennoside might contribute to weight management by increasing energy expenditure and fat burning .
  • Anti-diabetic effects: Sennoside may help regulate blood sugar levels, potentially benefiting individuals with diabetes .
  • Anti-inflammatory effects: Sennoside has shown anti-inflammatory properties in various cell models, suggesting its potential for treating inflammatory diseases .

Sennoside A1 is a naturally occurring compound classified as an anthraquinone glycoside, primarily derived from the Senna plant. It is a homodimeric hydroxyanthracene diglycoside, consisting of two rhein 8-glucoside units linked at the C10 position. The chemical formula for Sennoside A1 is C42H38O20C_{42}H_{38}O_{20} with a molar mass of approximately 862.746 g/mol . This compound is recognized for its laxative properties and is commonly used in various medicinal formulations to treat constipation.

Sennoside acts as a stimulant laxative. Upon ingestion, intestinal bacteria break down Sennoside into rhein aglycones. These aglycones irritate the lining of the colon, stimulating the secretion of fluids and electrolytes into the intestinal lumen. This increased fluid content and electrolyte imbalance promote colonic motility and bowel movement [].

  • Electrolyte imbalance
  • Dehydration
  • Abdominal cramps
  • Dependence on laxatives

Sennoside A1 undergoes several metabolic transformations within the human body, primarily facilitated by gut microbiota. Upon ingestion, it is not absorbed in the stomach or small intestine but reaches the colon, where it is hydrolyzed by β-glucosidases into its active metabolites, including sennidin A and rhein anthrone. These metabolites are then further processed into rhein, which exhibits pharmacological effects .

The metabolic pathway can be summarized as follows:

  • Hydrolysis: Sennoside A1 → Sennidin A
  • Conversion: Sennidin A → Rhein Anthrone
  • Final product: Rhein Anthrone → Rhein

Sennoside A1 exhibits significant biological activities, particularly as a stimulant laxative. Its primary mechanism involves irritation of the colonic mucosa, leading to increased peristalsis and fluid secretion in the intestines . Additionally, it has been shown to modulate various biochemical pathways:

  • Inhibition of Ribonuclease H: Sennoside A1 has demonstrated inhibitory effects on ribonuclease H, which may contribute to its therapeutic potential against certain viral infections .
  • Anti-inflammatory Effects: Rhein, a metabolite of Sennoside A1, has been implicated in increasing cyclooxygenase-2 expression in macrophages, potentially influencing inflammatory responses .

Sennoside A1 can be synthesized through various methods, although natural extraction from Senna plants remains predominant. Synthetic approaches typically involve:

  • Glycosylation Reactions: Linking rhein derivatives with glucose moieties using specific glycosylation techniques.
  • Enzymatic Methods: Utilizing enzymes such as glycosyltransferases to facilitate the formation of glycosidic bonds under mild conditions.

These synthetic methods aim to replicate the natural biosynthesis pathways found in Senna plants while ensuring high yields and purity of the compound.

Sennoside A1 is primarily utilized in:

  • Laxatives: It is a key ingredient in over-the-counter laxatives for treating constipation.
  • Pharmaceuticals: Due to its biological activities, it is being explored for potential applications in treating liver diseases and other conditions related to gastrointestinal health .

Research on Sennoside A1 has highlighted its interactions with various biological systems:

  • Gut Microbiota: The efficacy of Sennoside A1 largely depends on the presence of specific gut bacteria that facilitate its conversion into active metabolites .
  • Drug Interactions: It can influence the pharmacokinetics of other medications, such as enhancing digoxin toxicity by reducing serum potassium levels .

Sennoside A1 shares structural and functional similarities with several related compounds. Here are some notable comparisons:

CompoundStructure TypeUnique Features
Sennoside BHomodimeric glycosideSimilar metabolic pathway; less potent than A1
RheinMonomeric anthraquinoneActive metabolite with broader pharmacological effects
Aloe-emodinAnthraquinone derivativeExhibits anti-inflammatory properties; different source
ChrysophanolAnthraquinone derivativeKnown for laxative effects but less studied than sennosides

Sennoside A1's unique structure and metabolic pathway distinguish it from these compounds, particularly regarding its specific interactions and therapeutic applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

12

Exact Mass

862.19564360 g/mol

Monoisotopic Mass

862.19564360 g/mol

Heavy Atom Count

62

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (75%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (75%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H411 (25%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

517-43-1

Wikipedia

Sennoside

Dates

Modify: 2023-08-15

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